molecular formula C14H7F2NO2 B6400630 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261965-49-4

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6400630
CAS RN: 1261965-49-4
M. Wt: 259.21 g/mol
InChI Key: SBURKGODIFGRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid (4-FCFBA) is a fluorinated organic compound that is widely used in scientific research for its unique properties. It is a versatile reagent that can be used to synthesize a variety of other compounds, as well as to study various biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-FCFBA research.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs and other compounds on cells. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of radiation on cells, as well as to study the effects of various environmental factors on cells.

Mechanism of Action

The exact mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as proteases, and to interact with certain proteins, such as receptor proteins. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to interact with DNA and to affect the expression of certain genes.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as proteases, and to interact with certain proteins, such as receptor proteins. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones. Moreover, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to have anti-inflammatory and anti-cancer effects in certain animal models.

Advantages and Limitations for Lab Experiments

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be easily scaled up for larger quantities. However, it is also important to note that 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is a potentially hazardous compound and should be handled with caution. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

Given its wide range of applications in scientific research, there are a number of potential future directions for 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% research. For example, further research could be conducted to explore the molecular mechanisms of action of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% and to identify new potential applications for this compound. In addition, further research could be conducted to study the effects of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% on different cell types and to identify new potential therapeutic uses for this compound. Finally, further research could also be conducted to explore the potential toxic effects of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% and to identify new ways to reduce or eliminate these effects.

Synthesis Methods

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is usually synthesized through a two-step method. The first step involves the reaction of 5-cyanophenol with chloroacetic acid in the presence of sodium hydroxide and acetic acid. This reaction yields 5-cyano-2-chlorophenol, which is then reacted with 2-fluorobenzoyl chloride in the presence of sodium hydroxide to produce 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95%. This synthesis method is simple, cost-effective, and can be easily scaled up for larger quantities.

properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-12-4-1-8(7-17)5-11(12)9-2-3-10(14(18)19)13(16)6-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBURKGODIFGRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689805
Record name 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-49-4
Record name 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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